6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)5-1-2-6-8-3-4-9(5)6/h3-5H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZXVRKUFXOFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid typically involves the Marckwald reaction starting from readily available aminocarbonyl compounds. This two-step procedure is efficient and yields the product in high quantities . The reaction conditions often include the use of sulfuric and nitric acids for nitration, followed by further functionalization with various electrophilic reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the Marckwald reaction suggests its potential for large-scale synthesis. The high yield and straightforward reaction conditions make it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives using a mixture of sulfuric and nitric acids.
Reduction: Reduction reactions can convert nitro derivatives back to amino derivatives.
Substitution: The compound can participate in substitution reactions with electrophilic reagents to form functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Sulfuric acid and nitric acid.
Reduction: Common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various functionalized derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Properties
1.1 Anti-inflammatory and Immunomodulatory Effects
Research indicates that derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid exhibit significant anti-inflammatory properties. For instance, certain substituted phenyl derivatives have been shown to regulate cell-mediated immunity and possess anti-arthritic activity. These compounds can alleviate inflammation associated with conditions such as rheumatoid arthritis by inhibiting the inflammatory response in animal models .
1.2 Mechanism of Action
The mechanism by which these compounds exert their effects is believed to involve the modulation of cytokine production and the inhibition of inflammatory mediators. In particular, studies have demonstrated that these compounds can reduce edema in animal models of adjuvant-induced arthritis, suggesting a potential pathway for therapeutic intervention in inflammatory diseases .
Synthesis and Characterization
2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and functional group modifications. The precise synthetic routes can vary depending on the desired substituents on the pyrrolo-imidazole core structure.
2.2 Characterization Techniques
Characterization of this compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, X-ray crystallography has confirmed the monoclinic symmetry of the compound at low temperatures, providing insights into its three-dimensional structure and potential interactions with biological targets .
Case Studies and Research Findings
3.1 Clinical Relevance
A notable case study involves the evaluation of 2,3-di(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole in vivo, where it demonstrated significant anti-inflammatory effects in rat models. The study reported a marked decrease in paw edema when administered at doses ranging from 12.5 to 100 mg/kg .
3.2 Comparative Efficacy
Table 1 summarizes the comparative efficacy of various derivatives of this compound in reducing inflammation:
| Compound | Dose (mg/kg) | % Increase Over Controls |
|---|---|---|
| 2,3-Di(4-chlorophenyl)-6,7-dihydro-imidazole | 25 | 111 |
| 2,3-Di(4-methylthiophenyl)-6,7-dihydro-imidazole | 25 | 40 |
| Control (no treatment) | - | 0 |
These findings suggest that specific substitutions on the imidazole ring can enhance anti-inflammatory activity.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it has been shown to inhibit certain enzymes or receptors, leading to its potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Key Observations :
- Positional Selectivity : Nitration of 6-substituted derivatives occurs preferentially at position 2, enabling precise functionalization .
- Chiral Centers : (S)-Enantiomers of pyrroloimidazole-based JNK3 inhibitors exhibit 20-fold higher potency than (R)-forms, highlighting stereochemical importance .
Key Findings :
Chemical Reactivity and Stability
- Substitution Reactions : The parent scaffold undergoes nucleophilic substitutions (e.g., halogen replacement with amines) for functional diversification .
- Oxidative Stability : Nitro derivatives are prone to reduction, whereas carboxylic acid derivatives exhibit higher stability under physiological conditions .
- Catalytic Versatility : Chiral esters and carbamates retain activity under mild conditions, enabling use in asymmetric synthesis .
Biological Activity
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid (CAS No. 1369160-12-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : CHNO
- Molecular Weight : 152.15 g/mol
- IUPAC Name : this compound
- Physical Form : Solid (powder)
- Purity : ≥95% .
1. Antimicrobial Activity
Research indicates that derivatives of pyrrolo[1,2-a]imidazole compounds exhibit antimicrobial properties. A study highlighted that N-alkylimidazole derivatives showed concentration-dependent antibacterial activity against Gram-positive bacteria. The effectiveness was linked to the carboxylic acid moiety's low pKa values, enhancing their antimicrobial efficacy .
| Compound | Activity Against | Mechanism |
|---|---|---|
| N-Alkylimidazole-2-carboxylic acid | Gram-positive bacteria | Disruption of bacterial cell wall integrity |
2. Anti-inflammatory and Analgesic Effects
The compound has been studied for its anti-inflammatory and analgesic properties. A patent describes derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole which exhibited significant inhibition of acetic acid-induced writhing and carrageenan-induced paw edema in animal models. These findings suggest that the compound may serve as a non-steroidal anti-inflammatory drug (NSAID) with reduced side effects compared to conventional analgesics .
| Study | Model | Result |
|---|---|---|
| US4895956A | Acetic acid-induced writhing | Significant reduction in pain response |
| US4895956A | Carrageenan-induced paw edema | Marked decrease in inflammation |
3. Anticancer Potential
Emerging studies suggest that imidazole derivatives may possess anticancer properties. The structural characteristics of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole allow for interactions with various biological targets involved in cancer progression. Preliminary investigations into its cytotoxic effects on cancer cell lines indicate potential for further development as an anticancer agent .
Case Studies and Research Findings
A comprehensive analysis of various studies reveals the following insights:
- Case Study 1 : In a study examining the effects of imidazole derivatives on cancer cells, it was found that specific modifications to the pyrrolo structure enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Case Study 2 : A pharmacological evaluation demonstrated that the compound significantly reduced inflammatory markers in a rat model of arthritis, suggesting its potential as a therapeutic agent for chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the key structural features influencing the stability and reactivity of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid?
- Methodological Answer : X-ray crystallography at 100 K reveals a monoclinic (P21/n) crystal system with an envelope conformation of the pyrrolidine ring, reducing torsional strain. The β-C atom (adjacent to the imidazole nitrogen) is sterically shielded, enhancing stability. C–H⋯N hydrogen bonds contribute to crystal cohesion, which is critical for applications requiring thermal or electrochemical stability . To validate these features, researchers should perform single-crystal X-ray diffraction and compare puckering parameters (e.g., Cremer-Pople analysis) with computational models.
Q. What synthetic routes are effective for preparing 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives?
- Methodological Answer : Cyclization of aminopyrroline intermediates in formic acid (e.g., from 2,2-dimethoxyethanamine and pyrroline) yields the parent compound in high purity. For analogs like the 6,6-dimethyl derivative, quantitative synthesis is achieved via cyclization of 3,3-dimethyl-5-(methylsulfanyl)-3,4-dihydro-2H-pyrrole hydroiodide . Key steps include:
- Silylation of hydroxylated precursors to protect reactive groups.
- Cyclocondensation under acidic conditions to form the fused ring system.
- Purification via recrystallization or chromatography to isolate enantiopure forms.
Advanced Research Questions
Q. How does the compound’s conformation influence its electrochemical properties in ionic liquid research?
- Methodological Answer : The β-C protection and rigid fused-ring system minimize degradation during redox reactions, making it a candidate for electrolytes in batteries or fuel cells. To assess electrochemical stability:
Perform cyclic voltammetry (CV) in ionic liquids (e.g., imidazolium-based) to measure oxidation/reduction potentials.
Compare with computational studies (DFT) to correlate stability with structural parameters like bond lengths and charge distribution .
Monitor decomposition products via in situ FTIR or Raman spectroscopy during electrochemical cycling.
Q. What analytical techniques resolve contradictions in reported synthesis yields for derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 66–100% for analogs) often arise from reaction conditions or purification methods. To address this:
- Systematic Optimization : Vary solvent systems (e.g., CH2Cl2–MeOH vs. aqueous formic acid) and catalysts (e.g., trifluoroacetic acid in microwave-assisted reactions) .
- Real-Time Monitoring : Use LC-MS or NMR to track intermediate formation and optimize reaction time/temperature.
- Crystallographic Validation : Confirm product identity via XRD to rule out polymorphic or stereochemical variations .
Q. How can hydrogen-bonding networks and ring puckering be characterized to predict intermolecular interactions?
- Methodological Answer :
- Hydrogen-Bond Geometry : Measure C–H⋯N bond lengths (e.g., 2.56–2.73 Å) and angles (127–136°) using XRD data. Compare with Hirshfeld surface analysis to quantify interaction strengths .
- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify deviations from planarity in the pyrrolidine ring. Correlate puckering amplitude (e.g., θ = 34.5°) with stability in molecular dynamics simulations .
Key Research Recommendations
- Experimental Design : For stability studies, combine XRD with thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.
- Data Contradiction Resolution : Use multi-technique validation (e.g., NMR, XRD, and computational modeling) to reconcile discrepancies in synthesis or stability data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
